An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2,3-difluoro-6-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-2,3-difluoro-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of N-Cyclohexyl-2,3-difluoro-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to deliver a robust profile of the compound. Key parameters including molecular identity, solubility, partition coefficient (LogP), and acid dissociation constant (pKa) are discussed. For each property, we present not only the data but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. This guide aims to serve as an essential resource, enabling a deeper understanding of the molecule's behavior, which is critical for its application in medicinal chemistry and materials science.
Introduction: The Scientific Imperative for Physicochemical Characterization
N-Cyclohexyl-2,3-difluoro-6-nitroaniline is a substituted nitroaniline derivative. The structural motifs present—a difluorinated nitroaromatic ring coupled with a cyclohexylamino group—suggest its potential as a valuable building block in medicinal chemistry. Specifically, the nitroaniline scaffold is found in various pharmacologically active agents, and the fluorine substituents can significantly modulate metabolic stability, binding affinity, and membrane permeability.
In the journey from a chemical entity to a viable drug candidate, a thorough understanding of its physicochemical properties is not merely academic; it is a fundamental prerequisite. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide provides the foundational data and methodologies required to rigorously characterize N-Cyclohexyl-2,3-difluoro-6-nitroaniline, empowering researchers to make data-driven decisions in their development programs.
Molecular Identity and Core Properties
Precise identification is the cornerstone of all subsequent chemical analysis. The fundamental descriptors for N-Cyclohexyl-2,3-difluoro-6-nitroaniline are outlined below.
| Property | Value | Source |
| Chemical Name | N-Cyclohexyl-2,3-difluoro-6-nitroaniline | - |
| CAS Number | 383131-29-3 | - |
| Molecular Formula | C₁₂H₁₄F₂N₂O₂ | - |
| Molecular Weight | 256.25 g/mol | - |
Key Physicochemical Parameters: Significance and Determination
The following sections delve into the critical physicochemical properties, explaining their importance in a drug development context and providing standardized protocols for their experimental determination.
Melting Point: A Criterion for Purity and Stability
Significance: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities will depress and broaden this range[1]. It is also a key parameter for formulation development and assessing the physical stability of the solid form.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[2].
Methodology:
-
Sample Preparation: Ensure the sample of N-Cyclohexyl-2,3-difluoro-6-nitroaniline is completely dry and finely powdered to ensure uniform heat distribution[3].
-
Capillary Loading: Jab the open end of a glass capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom, achieving a sample height of 2-3 mm[3][4].
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus[2][3].
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to establish a rough value[1][3].
-
For an accurate measurement, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 20°C below the approximate melting point[3].
-
Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer[3].
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂[3].
Diagram of Workflow:
Caption: Workflow for Melting Point Determination.
Octanol-Water Partition Coefficient (LogP): A Predictor of Lipophilicity
Significance: The partition coefficient (LogP) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium; specifically, n-octanol and water. It is a critical measure of a molecule's lipophilicity ("fat-liking") versus hydrophilicity ("water-liking"). LogP profoundly influences drug absorption, membrane permeability, plasma protein binding, and distribution into tissues. For orally administered drugs, a LogP value between 1 and 5 is often considered optimal.
Experimental Protocol: OECD 107 Shake-Flask Method
The shake-flask method is the classical and most reliable technique for determining LogP values in the range of -2 to 4[5][6].
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Test Substance Preparation: Prepare a stock solution of N-Cyclohexyl-2,3-difluoro-6-nitroaniline in the phase in which it is more soluble. The final concentration should not exceed 0.01 mol/L[7][8].
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine the n-octanol and water phases in known volume ratios.
-
Add a small, known volume of the stock solution.
-
Agitate the mixture to allow for partitioning between the two phases. Shaking for 5 minutes is typically sufficient, but equilibrium must be established[8].
-
-
Phase Separation: Separate the two phases cleanly. Centrifugation is the recommended method to minimize the presence of emulsions or microdroplets[6][8].
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV, GC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as its base-10 logarithm (LogP).
-
P = Cₒ / Cₐ
-
LogP = log₁₀(P)
-
-
Validation: The experiment should be repeated with different phase volume ratios to ensure the LogP value is independent of concentration[8]. The final LogP values should fall within a range of ± 0.3 units[6][7].
Diagram of Workflow:
Caption: Shake-Flask Method for LogP Determination.
Acid Dissociation Constant (pKa): The Key to Ionization State
Significance: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For any drug molecule with ionizable functional groups (like the aniline amine in this compound), the pKa value is paramount. It determines the degree of ionization at a given pH. The ionization state of a drug dramatically affects its solubility, absorption across biological membranes (as charged species are generally less permeable), and interaction with its target receptor.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination[9][10][11]. It involves measuring the pH of a solution as a titrant of known concentration is added incrementally[10].
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[9][10].
-
Sample Preparation: Accurately weigh and dissolve N-Cyclohexyl-2,3-difluoro-6-nitroaniline in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[9][10]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[9][10].
-
Titration:
-
Place the sample solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Since the aniline group is basic, the solution will be titrated with a standardized acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve[9]. This is the point of maximum buffer capacity, where the concentrations of the protonated and deprotonated forms of the aniline are equal.
-
Alternatively, the inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point, from which the half-equivalence point is calculated.
-
Diagram of Workflow:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion
The physicochemical properties detailed in this guide—molecular identity, melting point, LogP, and pKa—form the essential foundation for the rational development of N-Cyclohexyl-2,3-difluoro-6-nitroaniline. The provided experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for researchers to generate high-quality, reproducible data. This comprehensive characterization is the critical first step in unlocking the full potential of this promising molecule, enabling its progression from a laboratory curiosity to a valuable tool in science and medicine.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
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Al-Musa, S. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
- De Belder, G., De Smet, K., & Steyaert, J. (2013).
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EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). Retrieved from [Link]
- Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
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Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
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GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /. Retrieved from [Link]
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